3-(Chloromethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 3-(Chloromethyl)phenol and related phenolic compounds involves various strategies, including the chlorination of phenols and the dehydrogenation of cyclohexanones. Efficient and selective processes have been developed for the chlorination of phenols to produce chlorophenols with significant commercial importance. These methods aim for high regioselectivity under commercially viable conditions, utilizing different catalysts to achieve quantitative yields of chlorophenols, especially through para-chlorination of phenol and its derivatives (Smith & El‐Hiti, 2021). Additionally, the dehydrogenation of cyclohexanones to phenols represents a promising aromatization strategy, offering a green and efficient method for phenol synthesis with the potential for high yield and selectivity (Du et al., 2022).
Scientific Research Applications
1. Chloromethylation of Aromatic Compounds
- Application Summary: 3-(Chloromethyl)phenol is used in the chloromethylation of aromatic compounds. This process is key in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation of aromatic compounds involves the treatment of these compounds with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
- Results: The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Use in the Production of Phenolic Compounds
- Application Summary: Phenolic compounds, which include 3-(Chloromethyl)phenol, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . This has led to great interest in their use by several industries .
- Methods of Application: The specific methods of application can vary widely depending on the industry and the specific phenolic compound being used .
- Results: Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
3. Synthesis of Fine Chemicals, Polymers, and Pharmaceuticals
- Application Summary: Chloromethyl substituted aromatic compounds, including 3-(Chloromethyl)phenol, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Results: Despite the low reaction rate, the use of Lewis acids such as zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride can catalyze this reaction .
4. Formulation of Nutraceutical Products
- Application Summary: Phenolic compounds, including 3-(Chloromethyl)phenol, have well-reported health benefits . A daily diet enriched in these compounds is important to promote well-being . These biological activities have aroused interest in the use of these molecules in the formulation of nutraceutical products .
- Methods of Application: The specific methods of application can vary widely depending on the specific phenolic compound being used .
- Results: Although many bioactivities of phenolic compounds are proven in vitro, there is still a lack of information on their action in vivo . This is crucial information since several factors, such as bioavailability and absorption of these compounds, can interfere with their bioactive action .
5. Antioxidant Activity
- Application Summary: Phenolic compounds, including 3-(Chloromethyl)phenol, are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . The antioxidant effect depends on the number and position of the hydroxyl groups .
- Methods of Application: The specific methods of application can vary widely depending on the specific phenolic compound being used .
- Results: In organisms, an oxidative process can be responsible for the generation of free radicals that attack the cells, leading to serious diseases, such as cancer, cardiovascular diseases, atherosclerosis, neurological disorders, hypertension, and diabetes mellitus, due to oxidative and nitrosative stress .
6. Chloromethylation Catalyzed by Zinc Iodide
- Application Summary: 3-(Chloromethyl)phenol can be used in the chloromethylation of aromatic compounds catalyzed by zinc iodide . This process is key in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation of aromatic compounds involves the treatment of these compounds with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
- Results: The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .
properties
IUPAC Name |
3-(chloromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKJVXBLFGISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275370 | |
Record name | 3-(chloromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)phenol | |
CAS RN |
60760-06-7 | |
Record name | 3-(chloromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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